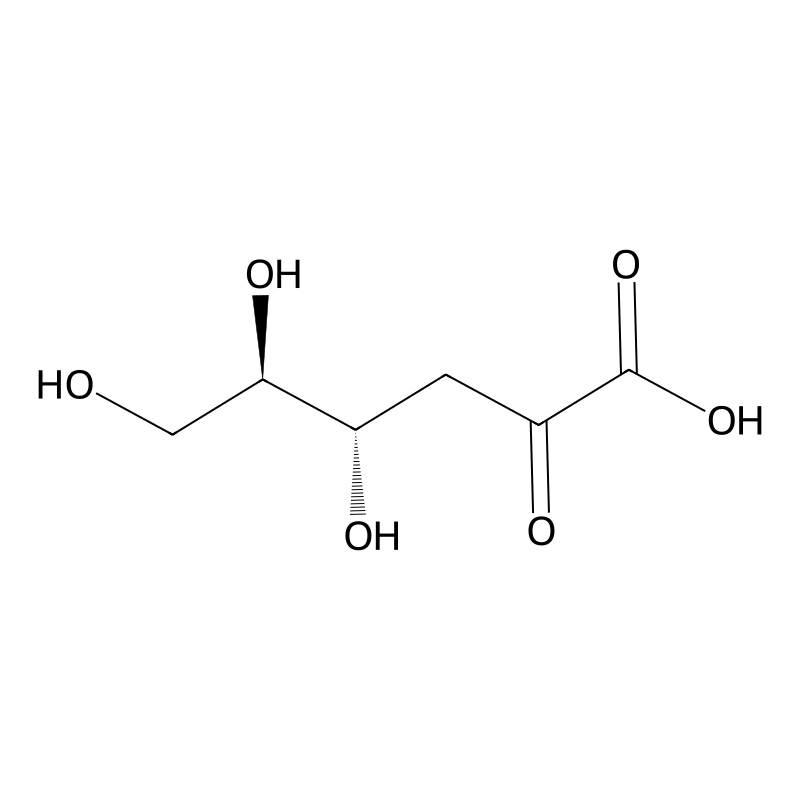

2-Keto-3-deoxygluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-Keto-3-deoxygluconate (KDG) is a pivotal keto acid intermediate in the Entner-Doudoroff (ED) metabolic pathway, a primary route for glucose catabolism in many prokaryotes. It serves as the specific, natural substrate for key enzymes in this pathway, including 2-keto-3-deoxygluconate kinase (KDGK) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. Its unique structure is also utilized as a constituent of bacterial polysaccharides and lipopolysaccharides. The procurement of high-purity KDG is therefore essential for applications that require precise interrogation or utilization of these specific enzymatic and metabolic systems.

Research Fit

References

- [6] Bacher, A., et al. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology (2020).

- [8] Matsubara, M., et al. One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Journal of Biotechnology (2014).

- [12] Entner–Doudoroff pathway. Wikipedia. Accessed April 30, 2026.

Substituting 2-Keto-3-deoxygluconate (KDG) with precursors like D-gluconate or close structural analogs is not viable for targeted biochemical applications. Key enzymes of the Entner-Doudoroff pathway, such as KDPG aldolase, exhibit high substrate specificity and will not process D-gluconate directly. While some aldolases show promiscuity towards C4 epimers like 2-keto-3-deoxygalactonate (KDGal), this is organism-dependent and cannot be assumed; many, like the E. coli enzyme, are highly specific for the KDG structure. Using an incorrect precursor or analog will lead to a complete failure to generate the intended metabolic products (pyruvate and glyceraldehyde-3-phosphate) or result in unpredictable, non-specific activity, invalidating experimental results for metabolic flux analysis or enzymatic assays.

Substitution Risk

Phosphorylated analog (KDPG) may not be cleaved by specific KDG-aldolases.

C1 ester or C3 hydroxyl modifications may abolish kdg regulon induction.

HPLC methods require authentic KDG to resolve from DKI and DKII.

References

- [5] Zaparty, M., et al. The Structural Basis for Substrate Promiscuity in 2-keto-3-deoxygluconate Aldolase From the Entner-Doudoroff Pathway in Sulfolobus Solfataricus. Journal of Molecular Biology (2004).

- [6] Bacher, A., et al. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. Frontiers in Bioengineering and Biotechnology (2020).

- [8] Matsubara, M., et al. One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Journal of Biotechnology (2014).

High Enzymatic Specificity: Essential for Accurate KDPG Aldolase Assays

The KDPG aldolase from E. coli demonstrates high specificity for its natural substrate. While it readily cleaves 2-keto-3-deoxy-6-phosphogluconate (KDPG), the phosphorylated form of KDG, its activity on non-phosphorylated D-glyceraldehyde (a proxy for KDG's cleavage product) is only about 1% of the rate observed with the phosphorylated substrate, D-glyceraldehyde 3-phosphate. Furthermore, KDPG aldolases from organisms like *Haloferax volcanii* show high specificity for KDPG and do not convert the C4 epimer 2-keto-3-deoxy-6-phosphogalactonate at significant rates. This highlights the necessity of using the correctly structured substrate to achieve meaningful enzymatic activity.

| Evidence Dimension | Relative enzymatic conversion rate |

| Target Compound Data | High activity with the correct substrate structure (KDPG, derived from KDG) |

| Comparator Or Baseline | Non-phosphorylated analog (D-glyceraldehyde): ~1% activity. C4 epimer (2-keto-3-deoxy-6-phosphogalactonate): No significant conversion. |

| Quantified Difference | Activity with the non-phosphorylated analog is ~99% lower than with the phosphorylated substrate; no significant activity with the C4 epimer. |

| Conditions | In vitro enzymatic assay with purified KDPG aldolase from E. coli and H. volcanii. |

Procuring the correct substrate, KDG (or its phosphorylated form), is non-negotiable for obtaining accurate and reproducible results in enzymatic assays targeting the Entner-Doudoroff pathway.

Precursor Suitability: Enables Stereochemically Pure Product Synthesis

Using D-gluconate as a precursor with a recombinant gluconate dehydratase (GAD) from *Thermoproteus tenax* allows for the complete conversion to stereochemically pure D-KDG with no side-product formation. This biocatalytic route achieves a final product yield of approximately 90%. In contrast, multi-step chemical syntheses are complex and less efficient. This makes purified KDG, or its direct biocatalytic synthesis from gluconate, a highly efficient method for producing a pure chiral building block.

| Evidence Dimension | Product Yield and Purity |

| Target Compound Data | ~90% yield of stereochemically pure D-KDG. |

| Comparator Or Baseline | Multi-step stereospecific chemical synthesis: Lower efficiency and more complex. |

| Quantified Difference | The one-step biocatalytic method provides a significantly higher yield and purity compared to traditional multi-step chemical routes. |

| Conditions | Biocatalytic conversion of D-gluconate using recombinant GAD from *T. tenax*. |

For applications requiring a stereochemically pure starting material, procuring KDG produced via an optimized biocatalytic route ensures higher quality and yield, avoiding the impurities and lower efficiency of complex chemical syntheses.

Metabolic Specificity: Directly Interrogates the Non-Phosphorylative ED Pathway

In organisms utilizing a non-phosphorylative or semi-phosphorylative ED pathway, such as the archaeon *Picrophilus torridus*, exogenous KDG is cleaved directly by a KDG-specific aldolase into pyruvate and glyceraldehyde. Supplying KDG bypasses the initial glucose oxidation and dehydration steps, allowing researchers to specifically probe the lower part of this pathway. Using glucose as the substrate would not provide this level of specificity, as the flux would be distributed among various upstream enzymes and potentially other pathways like the Embden-Meyerhof-Parnas (EMP) pathway, confounding the analysis of the ED pathway's specific contribution.

| Evidence Dimension | Metabolic Entry Point |

| Target Compound Data | Direct entry into the lower ED pathway via KDG aldolase. |

| Comparator Or Baseline | Glucose: Enters at the top of the pathway, subject to upstream regulation and partitioning between multiple glycolytic routes. |

| Quantified Difference | Qualitative difference in metabolic entry point, providing pathway-specific vs. general metabolic insight. |

| Conditions | In vivo metabolic studies in organisms with a non-phosphorylative or semi-phosphorylative ED pathway. |

To isolate and study the function and regulation of the lower Entner-Doudoroff pathway, direct administration of KDG is the only method to avoid ambiguity from upstream metabolic events.

Characterization of KDG-Specific and KDPG Aldolases

For researchers developing or validating assays for KDPG aldolase or related enzymes, high-purity KDG is the required substrate to ensure that measured activity is specific and not an artifact of contaminants or substrate analogs. Its use is critical for determining accurate kinetic parameters like Km and Vmax.

Metabolic Flux Studies of the Entner-Doudoroff Pathway

When the research goal is to specifically quantify the metabolic flux through the lower, non-phosphorylative section of the ED pathway, providing KDG directly to cell cultures or lysates is the appropriate method. This bypasses upstream pathway steps and avoids flux dilution into other glycolytic routes, ensuring the resulting data specifically reflects ED pathway activity.

Biocatalytic Production of Chiral Compounds

As a starting material, KDG provides a stereochemically defined scaffold. Its use as a precursor in biocatalytic systems, such as those employing dehydratases, allows for the efficient, high-yield synthesis of other valuable chiral molecules without the formation of unwanted side-products.

Application Fit Matrix

References

- [8] Matsubara, M., et al. One-step synthesis of 2-keto-3-deoxy-d-gluconate by biocatalytic dehydration of d-gluconate. Journal of Biotechnology (2014).

- [9] Hofmann, S., et al. Simplified Enzymatic Synthesis of 2-Keto-3-Deoxy-D-Gluconate from D-Gluconate Using the Gluconate Dehydratase from Thermoproteus tenax. Methods in Molecular Biology (2022).

- [10] Allam, A. M., & Elzainy, T. A. Formation and cleavage of 2-keto-3-deoxygluconate by 2-keto-3-deoxygluconate aldolase of Aspergillus niger. Journal of Bacteriology (1975).

- [14] Reher, M., et al. The Nonphosphorylative Entner-Doudoroff Pathway in the Thermoacidophilic Euryarchaeon Picrophilus torridus Involves a Novel 2-Keto-3-Deoxygluconate-Specific Aldolase. Journal of Bacteriology (2010).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

2-Keto-3-Deoxygluconate

Use Classification

Explore Compound Types